2-Phenylbenzo[d]thiazol-6-ol

Catalog No.
S15659851
CAS No.
M.F
C13H9NOS
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzo[d]thiazol-6-ol

Product Name

2-Phenylbenzo[d]thiazol-6-ol

IUPAC Name

2-phenyl-1,3-benzothiazol-6-ol

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C13H9NOS/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H

InChI Key

QCYZKBYUZYTYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

2-Phenylbenzo[d]thiazol-6-ol is an organic compound that belongs to the class of benzothiazoles, which are characterized by a fused benzene and thiazole ring. The compound features a phenyl group attached to the benzothiazole structure, specifically at the 2-position, and a hydroxyl group (-OH) at the 6-position. Its molecular formula is C13H9N1OSC_{13}H_{9}N_{1}OS, and it has a molar mass of approximately 229.28 g/mol. The compound exhibits significant chemical versatility due to the presence of both aromatic and heterocyclic components, making it a subject of interest in various chemical and biological studies.

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes the aromatic ring more reactive towards electrophiles, allowing for substitutions at various positions on the phenyl or thiazole rings.
  • Nucleophilic Substitution: The thiazole nitrogen can engage in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl compound or reduced to yield an alcohol or other derivatives.

These reactions highlight its potential utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

2-Phenylbenzo[d]thiazol-6-ol has demonstrated various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial activity against various pathogens, suggesting that 2-phenylbenzo[d]thiazol-6-ol may also possess similar properties.
  • Urease Inhibition: Research indicates that compounds related to benzothiazoles can inhibit urease enzymes, which are crucial for the survival of certain bacteria in the human stomach. This suggests potential applications in treating infections caused by urease-producing bacteria .
  • Antioxidant Activity: The compound may also exhibit antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .

The synthesis of 2-phenylbenzo[d]thiazol-6-ol can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 2-amino-benzothiazole with various aryl aldehydes or ketones under acidic or basic conditions.
  • Suzuki Coupling Reaction: This method utilizes palladium-catalyzed cross-coupling between boronic acids and halogenated benzothiazoles, allowing for the introduction of phenyl groups at specific positions on the thiazole ring .
  • Cyclization Reactions: Another approach includes cyclization reactions involving thiourea derivatives and ortho-substituted aromatic compounds.

These methods provide flexibility in modifying the structure and enhancing biological activity.

2-Phenylbenzo[d]thiazol-6-ol has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential lead compound for developing new antimicrobial agents and urease inhibitors.
  • Agricultural Chemicals: Its ability to inhibit microbial growth positions it as a candidate for agricultural fungicides or bactericides.
  • Material Science: The compound's unique properties may also find applications in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving 2-phenylbenzo[d]thiazol-6-ol focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Research has demonstrated its potential as an inhibitor for enzymes such as urease, which is critical for certain bacterial survival mechanisms.
  • Receptor Binding Studies: Investigations into its interactions with neurotransmitter receptors could provide insights into its neurological effects and potential use in treating neurodegenerative diseases.

These studies are essential for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 2-phenylbenzo[d]thiazol-6-ol. Here are some notable examples:

Compound NameSimilarityKey Features
6-Methoxy-2-(p-tolyl)benzo[d]thiazole0.93Contains a methoxy group, enhancing solubility and reactivity.
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline0.84Features dimethylamino substitution that may enhance biological activity.
4,7-Dibromo-2-phenylbenzo[d]thiazole0.73Bromine substituents may increase reactivity towards electrophiles.
6-Hydroxybenzo[d]thiazole-2-carbonitrile0.76Contains a cyano group, potentially enhancing biological activity through different pathways.

These compounds illustrate various modifications that can influence biological activity and chemical reactivity, highlighting the uniqueness of 2-phenylbenzo[d]thiazol-6-ol within this class of compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.04048508 g/mol

Monoisotopic Mass

227.04048508 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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